Dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzene-1,4-dicarboxylate
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Overview
Description
Dimethyl 2-[(bicyclo[221]hept-2-ylcarbonyl)amino]benzene-1,4-dicarboxylate is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a bicyclo[221]heptane ring system, which is fused to a benzene ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzene-1,4-dicarboxylate typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its rigid bicyclic structure.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The bicyclic structure allows for specific interactions with target molecules, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate
- Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde
Uniqueness
Dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzene-1,4-dicarboxylate is unique due to its combination of a bicyclic ring system with an aromatic ring, providing a rigid and stable structure. This rigidity enhances its binding affinity to molecular targets, making it a valuable compound in various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
dimethyl 2-(bicyclo[2.2.1]heptane-2-carbonylamino)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-23-17(21)12-5-6-13(18(22)24-2)15(9-12)19-16(20)14-8-10-3-4-11(14)7-10/h5-6,9-11,14H,3-4,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHYVNVXAYOGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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